Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This research focuses on the identification and characterization of synthetic impurities in Ticagrelor, a drug substance. Three process impurities ranging from 0.43 to 1.42% in Ticagrelor were detected .
Methods of Application or Experimental Procedures: The impurities in the Ticagrelor crude sample were isolated using a column. The structures of these impurities were characterized based on spectral data (NMR, IR, and MS) . The column temperature was maintained at 30°C .
Results or Outcomes: The structure of the impurities was elucidated by various techniques including MS, 1D NMR (1H, 13C, and DEPT), 2D NMR(HSQC, HMBC and 15N HSQC), and IR .
Specific Scientific Field: Bioengineering and Biotechnology
Summary of the Application: This study developed highly sensitive full-length anti-ticagrelor Quenchbodies (Q-bodies) for fast monitoring of ticagrelor both in solution and serum .
Methods of Application or Experimental Procedures: Ticagrelor coupled with N-hydroxysuccinimide (Ticagrelor-NHS) ester was designed and synthesized for interaction and biological activity detection .
Results or Outcomes: Both ATTO-labeled MEDI2452 (2452A) Q-body and TAMRA-labeled IgG 152 (152T) Q-body demonstrated efficient detection of ticagrelor and its active metabolite (TAM). The 2452A Q-body exhibited a broader detection range, while the 152T Q-body displayed a lower limit of detection (LOD) .
Summary of the Application: This research focuses on the preparation of Ticagrelor, a new type of small molecule antiplatelet drug with selectivity and reversibility .
Methods of Application or Experimental Procedures: The study presents an effective and convenient process for the preparation of Ticagrelor, optimized by response surface methodology and one-pot reaction .
Results or Outcomes: The research indicates promising prospects in clinical application as Ticagrelor can be quickly absorbed and rapidly inhibit platelet aggregation .
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a chloro and fluoro-substituted phenyl group. Its molecular formula is CHClFN, with a molecular weight of approximately 185.63 g/mol. This compound is recognized as an impurity of Ticagrelor, a reversible oral P2Y receptor antagonist utilized in the treatment of acute coronary syndromes. The compound’s structure includes a cyclopropane ring bonded to an amine, which contributes to its biological activity and potential therapeutic applications .
Synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves:
Specific protocols may vary based on desired purity and yield, but these general steps outline the synthetic pathway .
Interaction studies involving 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine often focus on its binding affinity to P2Y receptors. Research indicates that compounds with similar structures may influence platelet function and thrombus formation, highlighting the importance of understanding these interactions for therapeutic applications .
Several compounds share structural characteristics with 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl | CHClFN | Different halogen positions affecting reactivity |
| 2-(4-Chlorophenyl)cyclopropan-1-amine | CHClN | Lacks fluorine substituent |
| 3-(3-Chloro-4-fluorophenyl)-cyclobutane | CHClFN | Cyclobutane ring instead of cyclopropane |
These compounds differ primarily in their halogen positioning and ring structure, which can significantly impact their biological activity and chemical reactivity. The unique combination of a cyclopropane ring with specific halogen substitutions makes 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine particularly interesting for pharmacological studies .